molecular formula C11H9N3O2 B14909607 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile

4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile

Cat. No.: B14909607
M. Wt: 215.21 g/mol
InChI Key: LATPOFREOWYORS-UHFFFAOYSA-N
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Description

4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile (CAS 1042645-39-5) is a high-purity synthetic organic compound supplied at 98% purity, intended for use as a key chemical building block in medicinal chemistry and drug discovery research . This molecule integrates a benzonitrile moiety with a 5-methyl-1,2,4-oxadiazole heterocycle, a privileged structural motif in the design of biologically active molecules . The 1,2,4-oxadiazole ring is noted for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability in drug candidates . This compound serves as a versatile intermediate for the synthesis of more complex target molecules. Researchers value 1,2,4-oxadiazole derivatives for their wide spectrum of potential biological activities, which include anticancer properties . The structural framework is found in compounds investigated as potent inhibitors of specific biological targets; for instance, analogous structures have been explored in the development of novel Axl kinase inhibitors, which are a promising target in oncology due to their role in tumor growth, metastasis, and drug resistance . The presence of both the nitrile and oxadiazole functionalities provides handles for further chemical modification, allowing for structure-activity relationship (SAR) studies and the exploration of new chemical space in hit-to-lead optimization campaigns. Applications: This product is designed for use in pharmaceutical R&D, specifically as a precursor in the synthesis of potential therapeutic agents. Its applications extend to building blocks for inhibitors targeting various enzymes and receptors . Handling: Compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information . Note: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzonitrile

InChI

InChI=1S/C11H9N3O2/c1-8-13-11(14-16-8)7-15-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3

InChI Key

LATPOFREOWYORS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)COC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with 4-cyanophenol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In its anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Structure Molecular Weight (g/mol) Key Substituent Key Properties References
4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile Benzonitrile + methoxy + 5-methyl-1,2,4-oxadiazole 215.21 Methyl (oxadiazole), para-methoxybenzonitrile Lipophilic (logP ~2.1), moderate solubility in polar solvents
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde Benzaldehyde + 5-methyl-1,2,4-oxadiazole 188.18 Aldehyde (para) Reactive aldehyde for derivatization; mp 115°C
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile Benzonitrile + methoxy + 5-isopropyl-1,2,4-oxadiazole 243.27 Isopropyl (oxadiazole) Increased lipophilicity (logP ~3.0), reduced solubility
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Benzaldehyde + 5-methyl-1,3,4-oxadiazole 188.18 Oxadiazole isomer (1,3,4) Altered electronic properties; mp 110.5–112°C
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid Benzoic acid + methoxy + 5-methyl-1,2,4-oxadiazole 234.21 Carboxylic acid (ortho) Acidic (pKa ~4.2), ionic interactions in biological systems

Structure-Activity Relationships (SAR)

  • Oxadiazole Substitution :
    • Methyl > Isopropyl in anti-Pneumocystis activity due to optimal steric fit in hydrophobic binding pockets .
    • 1,2,4-Oxadiazole > 1,3,4-Oxadiazole in antimalarial potency, attributed to better hydrogen-bonding geometry .
  • Aromatic Substituents :
    • Benzonitrile enhances metabolic stability compared to benzaldehyde or aniline derivatives .
    • Methoxy Linkage : Para-substitution (target compound) improves target engagement vs. ortho-substituted benzoic acid analogs .

Biological Activity

4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound, focusing on its role as an antibacterial, antifungal, and anticancer agent.

Molecular Structure : The compound features a benzonitrile moiety substituted with a methoxy group linked to a 5-methyl-1,2,4-oxadiazole ring. The molecular formula is C11H10N2O2C_{11}H_{10}N_2O_2, with a molecular weight of approximately 218.21 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight218.21 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have demonstrated significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). In vitro assays revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil .

Table: Antiproliferative Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)Comparison DrugIC50 (μM)
This compoundMCF-71.1Doxorubicin1.2
HCT-1162.65-Fluorouracil30.68
HepG21.4

Antibacterial and Antifungal Activity

Compounds containing the oxadiazole moiety have also been shown to possess antibacterial and antifungal properties. For example, studies indicate that specific derivatives inhibit the growth of Escherichia coli and Staphylococcus aureus, with some exhibiting MIC values comparable to established antibiotics .

Table: Antibacterial Activity

CompoundBacteriaMIC (μg/mL)
This compoundE. coli<10
S. aureus<10

The biological activity of oxadiazole derivatives is often attributed to their ability to form hydrogen bonds with biomacromolecules such as proteins and nucleic acids. This interaction can disrupt critical biological processes within pathogens or cancer cells .

Case Studies

  • Anticancer Study : A recent investigation into a series of oxadiazole derivatives revealed that those with a methoxy substitution exhibited enhanced cytotoxicity against MCF-7 and HepG2 cell lines. The study utilized MTT assays to evaluate cell viability after treatment with varying concentrations of the compounds.
  • Antibacterial Study : Another research focused on the antibacterial efficacy of several oxadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that specific compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Q & A

Q. What are the common synthetic routes for 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile, and how can intermediates be characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution (SNAr or SN2) between 4-chlorobenzonitrile or 4-hydroxybenzonitrile derivatives and 5-methyl-1,2,4-oxadiazole-containing precursors. For example:

  • Step 1 : Reductive amination of paraformaldehyde with 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline to form N-methyl intermediates (Scheme 2 in ).
  • Step 2 : Substitution reactions using dicarboxylic acid chlorides or activated benzonitrile derivatives under basic conditions (e.g., N-methylmorpholine in CH₂Cl₂) .
    Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δ 2.68 ppm for methyl groups in oxadiazole ), LC-MS for molecular ion confirmation, and HPLC for purity (>95% threshold) .

Q. How is the anti-Pneumocystis activity of this compound assessed in preliminary screens?

Methodological Answer: Initial activity is tested at a high dose (e.g., 100 µg/mL) in vitro against Pneumocystis carinii. Compounds reducing viability by >50% are prioritized. Controls include untreated cultures and reference drugs (e.g., pentamidine derivatives). Post-screening, dose-response curves (IC₅₀ determination) and cytotoxicity assays (e.g., mammalian cell lines) are performed to establish selectivity .

Q. What analytical techniques are critical for confirming the structural integrity of the oxadiazole ring?

Methodological Answer:

  • ¹H NMR : Methyl groups on oxadiazole resonate at δ 2.6–2.7 ppm (singlet, 3H) .
  • IR Spectroscopy : C=N and C-O stretches in oxadiazole (~1600 cm⁻¹ and 1250 cm⁻¹, respectively).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., SHELX refinement for small-molecule structures ).

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be resolved?

Methodological Answer: Contradictions often arise from residual solvents, tautomerism, or regioisomeric impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms substitution patterns .
  • Dynamic NMR : Detects slow-exchange processes (e.g., rotamers) at variable temperatures.
  • Recrystallization : Purification from aqueous methanol or ethyl acetate/hexane mixtures to isolate dominant conformers .
    Example: Inconsistent δ 8.18 ppm (aromatic protons) in sulfonamide derivatives may indicate incomplete substitution, resolved via flash chromatography .

Q. What strategies optimize the compound’s metabolic stability while retaining target affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute benzonitrile with sulfonamide (e.g., 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide ) to enhance solubility and reduce CYP450 interactions.
  • Deuterium Labeling : Replace methyl hydrogens with deuterium to slow oxidative metabolism.
  • Prodrug Design : Mask the nitrile as a phosphate ester for improved bioavailability .

Q. How can computational methods guide SAR studies for oxadiazole-containing derivatives?

Methodological Answer:

  • Docking Simulations : Use crystal structures of target enzymes (e.g., carbonic anhydrase ) to predict binding modes of benzonitrile derivatives.
  • QSAR Models : Correlate logP, PSA, and steric parameters (e.g., Verloop descriptors) with activity data .
  • MD Simulations : Assess conformational stability of the oxadiazole-methoxy linkage under physiological conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
  • Chiral HPLC : Monitor enantiomeric excess (ee) during process optimization.
  • Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in polar solvents .

Q. How can stability issues (e.g., hydrolysis of the oxadiazole ring) be mitigated during formulation?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to pH 1–9 buffers at 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS .
  • Lyophilization : Formulate as a lyophilized powder to prevent aqueous degradation.
  • Protective Excipients : Add cyclodextrins to shield the oxadiazole moiety .

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